1-(Chloromethyl)-4-(2-methoxyethoxy)benzene
Overview
Description
1-(Chloromethyl)-4-(2-methoxyethoxy)benzene is an organic compound with the molecular formula C10H13ClO2 It is a chlorinated benzene derivative with a methoxyethoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Chloromethyl)-4-(2-methoxyethoxy)benzene can be synthesized through several methods. One common approach involves the reaction of 4-(2-methoxyethoxy)benzyl alcohol with thionyl chloride, which results in the formation of the desired chloromethyl compound. The reaction is typically carried out under reflux conditions with an inert atmosphere to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would likely include steps for purification, such as distillation or recrystallization, to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-(Chloromethyl)-4-(2-methoxyethoxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include benzaldehydes and benzoic acids.
Reduction: The major product is 4-(2-methoxyethoxy)toluene.
Scientific Research Applications
1-(Chloromethyl)-4-(2-methoxyethoxy)benzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is used in the preparation of polymers and other materials with specific properties.
Pharmaceuticals: It can be a building block for the synthesis of pharmaceutical compounds.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-4-(2-methoxyethoxy)benzene involves its reactivity with nucleophiles. The chloromethyl group is highly reactive and can form covalent bonds with various nucleophilic sites in biological molecules. This reactivity makes it useful in modifying proteins and other biomolecules for research purposes.
Comparison with Similar Compounds
Similar Compounds
- 1-(Chloromethyl)-2-(2-methoxyethoxy)benzene
- 1-(Chloromethyl)-3-(2-methoxyethoxy)benzene
- 1-(Chloromethyl)-4-(2-ethoxyethoxy)benzene
Uniqueness
1-(Chloromethyl)-4-(2-methoxyethoxy)benzene is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its isomers. The position of the chloromethyl and methoxyethoxy groups influences its chemical behavior and applications, making it suitable for specific synthetic and research purposes.
Properties
IUPAC Name |
1-(chloromethyl)-4-(2-methoxyethoxy)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO2/c1-12-6-7-13-10-4-2-9(8-11)3-5-10/h2-5H,6-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQMYLEMHUHXUEZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=C(C=C1)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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